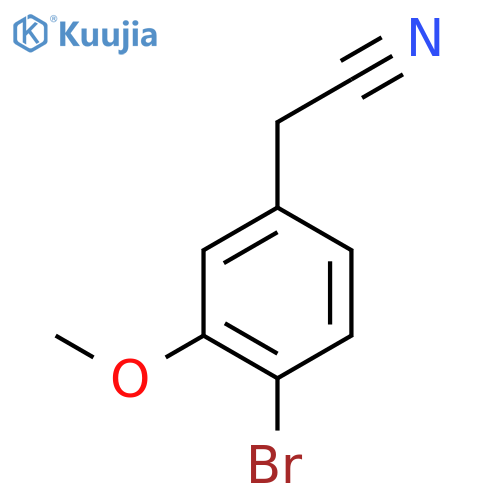

Cas no 113081-50-8 (2-(4-bromo-3-methoxyphenyl)acetonitrile)

113081-50-8 structure

商品名:2-(4-bromo-3-methoxyphenyl)acetonitrile

2-(4-bromo-3-methoxyphenyl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-3-methoxyphenyl)acetonitrile

- (4-Bromo-3-methoxyphenyl)acetonitrile

- Benzeneacetonitrile, 4-bromo-3-methoxy-

- 4-Bromo-3-methoxyphenylacetonitrile

- CS-0202569

- AITZSRHOUYDLOM-UHFFFAOYSA-N

- EN300-1893272

- DB-337637

- AS-37968

- SCHEMBL10345419

- 4-Bromo-3-methoxybenzeneacetonitrile

- MFCD06797367

- 113081-50-8

- DTXSID701289949

- AKOS024225091

-

- MDL: MFCD06797367

- インチ: InChI=1S/C9H8BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3

- InChIKey: AITZSRHOUYDLOM-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)CC#N)Br

計算された属性

- せいみつぶんしりょう: 224.97894

- どういたいしつりょう: 224.97893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- PSA: 33.02

2-(4-bromo-3-methoxyphenyl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB447263-1 g |

2-(4-Bromo-3-methoxyphenyl)acetonitrile, 95%; . |

113081-50-8 | 95% | 1g |

€148.90 | 2023-07-18 | |

| abcr | AB447263-5 g |

2-(4-Bromo-3-methoxyphenyl)acetonitrile, 95%; . |

113081-50-8 | 95% | 5g |

€359.00 | 2023-07-18 | |

| Enamine | EN300-1893272-10.0g |

2-(4-bromo-3-methoxyphenyl)acetonitrile |

113081-50-8 | 95% | 10g |

$434.0 | 2023-06-02 | |

| Enamine | EN300-1893272-1.0g |

2-(4-bromo-3-methoxyphenyl)acetonitrile |

113081-50-8 | 95% | 1g |

$50.0 | 2023-06-02 | |

| Enamine | EN300-1893272-0.1g |

2-(4-bromo-3-methoxyphenyl)acetonitrile |

113081-50-8 | 95% | 0.1g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-1893272-2.5g |

2-(4-bromo-3-methoxyphenyl)acetonitrile |

113081-50-8 | 95% | 2.5g |

$114.0 | 2023-09-18 | |

| Aaron | AR009MKD-250mg |

2-(4-Bromo-3-methoxyphenyl)acetonitrile |

113081-50-8 | 98% | 250mg |

$10.00 | 2025-01-23 | |

| abcr | AB447263-5g |

2-(4-Bromo-3-methoxyphenyl)acetonitrile, 95%; . |

113081-50-8 | 95% | 5g |

€359.00 | 2023-09-03 | |

| Ambeed | A101535-5g |

2-(4-Bromo-3-methoxyphenyl)acetonitrile |

113081-50-8 | 98% | 5g |

$213.0 | 2024-04-26 | |

| Enamine | EN300-1893272-10g |

2-(4-bromo-3-methoxyphenyl)acetonitrile |

113081-50-8 | 95% | 10g |

$434.0 | 2023-09-18 |

2-(4-bromo-3-methoxyphenyl)acetonitrile 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

113081-50-8 (2-(4-bromo-3-methoxyphenyl)acetonitrile) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:113081-50-8)2-(4-bromo-3-methoxyphenyl)acetonitrile

清らかである:99%/99%

はかる:5g/25g

価格 ($):192.0/700.0